Amino-PEG12-alcohol

Catalog No.
S518557
CAS No.
933789-97-0
M.F
C24H51NO12
M. Wt
545.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG12-alcohol

CAS Number

933789-97-0

Product Name

Amino-PEG12-alcohol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C24H51NO12

Molecular Weight

545.7 g/mol

InChI

InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2

InChI Key

JPIQEMLLJLGGFV-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N

Solubility

Soluble in DMSO

Synonyms

Amino-PEG12-alcohol

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N

Description

The exact mass of the compound Amino-PEG12-alcohol is 545.3411 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Conjugation Linker

One of the primary applications of Amino-PEG12-alcohol is as a conjugation linker. Its structure combines two key functional groups:

  • Amino group (NH2)

    This group allows Amino-PEG12-alcohol to react with various molecules containing carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, or carbonyls (ketones and aldehydes) []. This ability makes it useful for attaching various moieties to target molecules in research settings [, ].

  • Hydroxyl group (OH)

    The presence of a hydroxyl group provides an additional benefit. It allows for further derivatization of the linker after conjugation. This means researchers can introduce new functionalities after the initial attachment, enabling them to tailor the molecule for specific research needs [].

Here are some examples of how Amino-PEG12-alcohol's conjugation properties are utilized in research:

  • Antibody-Drug Conjugates (ADCs): Researchers are actively exploring the use of Amino-PEG12-alcohol in the development of ADCs. ADCs are powerful tools in cancer therapy, combining antibodies with cytotoxic drugs. Amino-PEG12-alcohol can be used to link the antibody to the drug molecule, facilitating targeted drug delivery to cancer cells.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-3

Exact Mass

545.3411

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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